1-(Difluoromethyl)-2,3,5-trifluorobenzene
Overview
Description
1-(Difluoromethyl)-2,3,5-trifluorobenzene is an organofluorine compound characterized by the presence of both difluoromethyl and trifluorobenzene groups
Scientific Research Applications
1-(Difluoromethyl)-2,3,5-trifluorobenzene has several scientific research applications:
Pharmaceuticals: The compound is used in the synthesis of drug candidates due to its ability to enhance metabolic stability and bioavailability.
Materials Science: The compound is used in the design of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Safety and Hazards
Future Directions
The field of difluoromethylation has benefited from the invention of multiple difluoromethylation reagents . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Preparation Methods
The synthesis of 1-(Difluoromethyl)-2,3,5-trifluorobenzene typically involves difluoromethylation reactions. One common method is the reaction of 2,3,5-trifluorobenzene with difluoromethylating agents under specific conditions. Industrial production methods often employ metal-catalyzed processes to achieve high yields and selectivity .
Chemical Reactions Analysis
1-(Difluoromethyl)-2,3,5-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms on the benzene ring.
Oxidation and Reduction: It can undergo oxidation to form corresponding difluoromethyl ketones or reduction to yield difluoromethylated hydrocarbons.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2,3,5-trifluorobenzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-2,3,5-trifluorobenzene can be compared with other fluorinated compounds, such as:
Trifluoromethylbenzene: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
Difluoromethylbenzene: Contains only the difluoromethyl group, which affects its stability and applications.
Pentafluorobenzene: Has five fluorine atoms on the benzene ring, leading to distinct electronic and steric effects.
Properties
IUPAC Name |
1-(difluoromethyl)-2,3,5-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGVRAVWQIVVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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